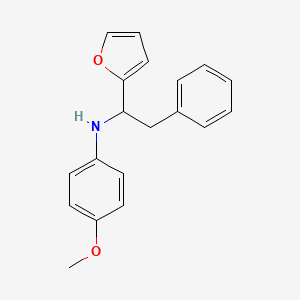

(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

Description

Historical Context and Development

The development of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine reflects the broader historical trajectory of heterocyclic chemistry that gained significant momentum during the mid-20th century. The compound's initial synthesis and characterization, as evidenced by its first appearance in chemical databases in August 2005, represents part of the systematic exploration of furan-containing aniline derivatives that emerged from pharmaceutical research programs. This historical timeline coincides with the increased recognition of furan rings as privileged scaffolds in medicinal chemistry, a concept that gained traction following extensive research into naturally occurring furan-containing bioactive molecules.

The structural motif combining furan heterocycles with substituted anilines has roots in the broader exploration of five-membered heterocyclic compounds that began intensifying in the 1960s and 1970s. Furans, recognized as highly reactive five-membered heterocyclic compounds, became subjects of intense study due to their unique electronic properties and their prevalence in natural products. The specific combination of a furan ring with an ethyl bridge connecting to a phenyl group, further linked to a methoxy-substituted aniline, represents a sophisticated molecular architecture that likely emerged from systematic structure-activity relationship studies aimed at optimizing biological activity profiles.

The compound's development also reflects the historical progression in synthetic organic chemistry toward more complex molecular frameworks. The ability to construct such intricate structures containing multiple aromatic systems connected through flexible alkyl linkers demonstrates the advancement of synthetic methodologies that became available to medicinal chemists during the early 21st century. The presence of the methoxy substitution on the aniline ring particularly reflects the historical understanding that electron-donating groups can significantly modify the electronic properties and biological activities of aromatic amines.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual molecular properties to encompass its role as a representative member of several important chemical classes. Furans occupy a unique position among five-membered heterocycles due to their exceptional reactivity, which surpasses that of other five-membered heterocyclic compounds. This heightened reactivity stems from the electronic structure of the furan ring, where the oxygen atom contributes both polarity and potential for hydrogen bonding interactions while maintaining aromatic character.

The compound exemplifies the principle of molecular hybridization in heterocyclic chemistry, where multiple pharmacophoric elements are combined within a single molecular framework. The furan ring contributes unique electronic properties and potential for specific biological interactions, while the aniline moiety provides basic nitrogen functionality that can participate in hydrogen bonding and electrostatic interactions with biological targets. The methoxy substitution further modulates the electronic properties of the aniline ring through resonance effects, creating a compound with finely tuned electronic characteristics.

Within the broader context of heterocyclic chemistry, this compound represents an important example of how structural complexity can be systematically built through the combination of well-understood heterocyclic building blocks. The furan ring system, with its nonpolar character and ability to dissolve in a wide range of organic solvents, provides unique solubility properties that distinguish furan-containing compounds from their nitrogen or sulfur heterocyclic analogs. The specific positioning of the furan ring relative to the other aromatic systems in this molecule creates opportunities for intramolecular interactions that can significantly influence conformational preferences and biological activity.

The compound also holds significance as a potential intermediate in the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites, including the electron-rich furan ring and the nucleophilic aniline nitrogen, provides opportunities for further chemical elaboration that could lead to novel heterocyclic frameworks with enhanced biological activities.

Chemical Classification and Structural Overview

This compound can be classified according to multiple chemical taxonomy systems, reflecting its complex structural architecture. Primarily, the compound belongs to the class of substituted anilines, characterized by the presence of the 4-methoxy-substituted aniline core structure. Simultaneously, it represents a member of the furan-containing heterocycles, a classification that encompasses compounds where the furan ring serves as a key structural element rather than merely a substituent.

The systematic name N-[1-(furan-2-yl)-2-phenylethyl]-4-methoxyaniline provides insight into the structural hierarchy and connectivity pattern within the molecule. The compound can be deconstructed into three major structural components: the furan-2-yl group, the phenylethyl linker, and the 4-methoxyaniline acceptor. This structural analysis reveals the compound as a secondary amine where the nitrogen atom is substituted with both a complex furan-containing alkyl group and a methoxy-substituted aromatic ring.

From a conformational perspective, the molecule exhibits significant structural flexibility due to the presence of multiple rotatable bonds, particularly within the ethyl linker connecting the furan and phenyl systems. This flexibility allows for multiple conformational states, each potentially exhibiting different biological and chemical properties. The molecular weight of 293.4 grams per mole places the compound within the typical range for drug-like molecules, adhering to established guidelines for oral bioavailability and membrane permeability.

The electronic structure of the compound reflects the interplay between multiple aromatic systems with different electronic characteristics. The furan ring, with its electron-rich nature, contrasts with the electron-donating effects of the methoxy group on the aniline ring, creating a molecule with complex electronic distribution patterns. The phenyl ring serves as a relatively neutral aromatic spacer, providing structural rigidity while allowing electronic communication between the furan and aniline systems.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C19H19NO2 | Medium-sized heterocyclic compound |

| Molecular Weight | 293.4 g/mol | Drug-like molecular weight range |

| Chemical Abstracts Service Number | 436087-20-6 | Unique chemical identifier |

| Systematic Name | N-[1-(furan-2-yl)-2-phenylethyl]-4-methoxyaniline | Reflects structural hierarchy |

| Rotatable Bonds | Multiple | Conformational flexibility |

Current Research Status and Knowledge Gaps

The current research status of this compound reveals a compound that exists at the intersection of established heterocyclic chemistry and emerging pharmaceutical research, yet with significant knowledge gaps that limit comprehensive understanding of its potential applications. Database records indicate that the compound has maintained research relevance since its initial characterization in 2005, with the most recent updates occurring in May 2025, suggesting ongoing interest in this molecular framework.

Contemporary research efforts in related furan-containing aniline derivatives have demonstrated the biological significance of such structural motifs. Studies of structurally similar compounds, particularly those containing furan rings connected to aromatic amine systems, have revealed important structure-activity relationships that may be applicable to this compound. However, specific biological evaluation data for this compound remains limited in the public scientific literature, representing a significant knowledge gap in understanding its therapeutic potential.

The synthetic accessibility of the compound represents both an area of current research interest and a knowledge gap requiring further investigation. While general synthetic approaches for constructing furan-aniline hybrid structures have been reported in the literature, specific optimized synthetic routes for this particular compound have not been extensively published. This limitation hinders both academic research efforts and potential commercial development of the compound or its analogs.

Recent advances in heterocyclic chemistry have highlighted the importance of understanding the conformational preferences and intermolecular interactions of complex molecules like this compound. Current computational chemistry techniques, including density functional theory calculations and molecular dynamics simulations, could provide valuable insights into the preferred conformations and electronic properties of this compound, yet such studies have not been extensively reported in the literature.

The regulatory status and intellectual property landscape surrounding this compound represent additional areas where current knowledge remains incomplete. While the compound appears in chemical databases and is offered by various chemical suppliers, comprehensive patent searches and regulatory assessments have not been thoroughly documented in accessible scientific literature. This knowledge gap particularly affects potential commercial development and research planning efforts.

Properties

IUPAC Name |

N-[1-(furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPLEYALQFCFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389923 | |

| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-20-6 | |

| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine is a complex organic molecule notable for its structural features, including a furan ring, a phenyl group, and an amine functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties , potentially scavenging free radicals and mitigating oxidative stress. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Similar compounds have demonstrated effectiveness against a variety of microbial strains. For instance, derivatives of furan-containing compounds have shown promising results in inhibiting bacterial growth, suggesting that This compound may have potential applications in developing new antimicrobial agents.

3. Cytotoxic Effects

Preliminary studies suggest that this compound may induce apoptosis in cancer cells, positioning it as a candidate for anticancer research. The mechanism of action may involve the modulation of various signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the potential of This compound , it is useful to compare it with structurally related compounds. Below is a table summarizing similar compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Furan-2-Yl)-N,N-Dimethylmethanamine | Furan ring, dimethyl amine | Antimicrobial |

| 4-Methoxy-N-(Furan-2-Yl)Aniline | Furan ring, aniline | Antioxidant |

| 2-(Phenylethynyl)furan | Furan ring, phenylethynyl | Anticancer |

The unique combination of functional groups in This compound may enhance its biological activity through mechanisms not observed in other derivatives.

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of various furan derivatives found that compounds with methoxy substitutions exhibited enhanced scavenging abilities against free radicals. The specific IC50 values for these compounds indicated their potential therapeutic applications in oxidative stress-related conditions.

Study on Cytotoxicity

In vitro studies conducted on cancer cell lines demonstrated that (1-Furan-2-yil-2-phenyethyl)-(4-methoxy-pheny)-amine could induce apoptosis at specific concentrations. The mechanism was linked to increased levels of pro-apoptotic factors and decreased survival signaling pathways .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine typically involves multi-step organic reactions, including the use of furan derivatives and phenolic compounds. The structural characteristics of this compound can be confirmed through various spectroscopic methods, such as NMR and mass spectrometry, which provide insights into its molecular geometry and functional groups.

Antioxidant Properties

Research indicates that compounds with furan and phenyl moieties exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Tyrosinase Inhibition

A related study on furan derivatives demonstrated their potential as tyrosinase inhibitors, which are important for skin whitening agents in cosmetic formulations. The inhibition of tyrosinase can help reduce melanin production, making these compounds valuable in the cosmetic industry .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to interact with various cellular pathways. Research has shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .

Pharmaceutical Applications

The unique properties of this compound make it a candidate for drug development, particularly in the following areas:

Neuroprotective Agents

Given its antioxidant capabilities, this compound may serve as a neuroprotective agent, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Skin Care Products

Due to its tyrosinase inhibitory activity, this compound can be formulated into skin care products aimed at reducing hyperpigmentation and promoting an even skin tone .

Cosmetic Formulations

The incorporation of this compound into cosmetic formulations requires thorough investigation regarding safety and efficacy. Studies have shown that such compounds can enhance the stability and effectiveness of cosmetic products while providing additional benefits such as anti-aging effects .

Case Studies

Several studies have documented the applications of furan-based compounds in various fields:

Comparison with Similar Compounds

Structural and Functional Differences

Electronic and Physicochemical Properties

- Electron-donating groups : The 4-methoxy-phenyl moiety enhances electron density in all analogs, critical for charge transport in HTMs .

- Heterocyclic influence : Furan (oxygen) vs. thiadiazole (sulfur/nitrogen) alters polarity and π-conjugation. Thiadiazoles exhibit higher rigidity and thermal stability .

- Molecular weight : Carbazole derivatives (e.g., C₃₄H₂₈N₂O₂) are larger than the target compound (C₁₉H₁₉N₂O₂), affecting solubility and film-forming properties in solar cells .

Preparation Methods

Reductive Amination Approach

The most common and effective synthetic route to this compound involves reductive amination , a widely used method for forming C–N bonds by reacting aldehydes or ketones with amines in the presence of a reducing agent.

-

- Furan-2-carbaldehyde (or a substituted furan aldehyde)

- 2-(4-methoxyphenyl)ethylamine or a related amine bearing the 4-methoxyphenyl group

-

- Solvent: Methanol or ethanol, often anhydrous to prevent side reactions

- Reducing agents: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are preferred for their selectivity and mildness

- Temperature: Typically room temperature to slightly elevated (20–40 °C)

- Reaction time: Several hours to overnight, depending on scale and conditions

-

- Formation of an imine or iminium intermediate from the aldehyde and amine

- Reduction of the imine to the secondary amine by the hydride donor

-

- Column chromatography using silica gel with solvent gradients (e.g., dichloromethane/methanol mixtures)

- Recrystallization from suitable solvents (methanol/water mixtures)

-

- Typically moderate to high (60–85%), depending on reaction optimization and purity of starting materials

Alternative Synthetic Routes

Claisen-Schmidt Condensation and Subsequent Functionalization:

- While Claisen-Schmidt reactions are more common for α,β-unsaturated ketones, derivatives of furan-phenyl compounds can be synthesized by condensation of 2-acetylfuran with substituted benzaldehydes under acidic or basic conditions, followed by reduction and amination steps to introduce the amine functionality.

- This route is less direct but useful for preparing intermediates that can be further transformed into the target amine.

Mitsunobu Reaction and Coupling Strategies:

- For related compounds, Mitsunobu reactions have been employed to introduce alkoxy groups on phenyl rings, followed by amide coupling and reduction steps to yield amine derivatives.

- These methods are more complex and typically used for analog synthesis rather than direct preparation of the target compound.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aldehyde to amine ratio | 1:1 to 1:1.2 | Slight excess of amine to drive imine formation |

| Solvent | Methanol, ethanol, or dichloromethane | Anhydrous preferred to avoid hydrolysis |

| Reducing agent | NaBH(OAc)3 or NaBH3CN | Selective for imine reduction |

| Temperature | 20–40 °C | Room temperature often sufficient |

| Reaction time | 4–24 hours | Monitored by TLC or HPLC |

| Work-up | Neutralization with NaHCO3, extraction | Drying over Na2SO4, filtration |

| Purification | Column chromatography, recrystallization | Silica gel, solvent gradients |

Research Findings and Characterization

-

- ^1H NMR and ^13C NMR confirm the presence of furan protons (δ ~6.3–7.5 ppm), aromatic protons of the phenyl and methoxyphenyl groups, and characteristic methoxy signals (δ ~3.7 ppm).

- Mass spectrometry (LC-MS) confirms molecular ion peaks consistent with the expected molecular weight (~231 g/mol).

- Purity assessed by HPLC typically exceeds 95% after purification.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | Furan-2-carbaldehyde + 4-methoxyphenethylamine | NaBH(OAc)3 or NaBH3CN, MeOH, RT | Direct, high yield, mild conditions | Sensitive to moisture, requires purification |

| Claisen-Schmidt + Reduction | 2-Acetylfuran + substituted benzaldehydes | Acid/base catalysis, NaBH4 reduction | Useful for intermediates | Multi-step, lower overall yield |

| Mitsunobu + Coupling | Protected amino esters + alcohols | Mitsunobu reagents, HBTU coupling | Enables diverse substitutions | Complex, multiple steps |

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when synthesizing or handling (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Classify hazards using GHS criteria, as the compound may exhibit acute toxicity (oral, dermal) and irritancy (skin/eyes) based on structural analogs . Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods.

- Emergency Preparedness : Maintain access to emergency showers/eyewash stations and ensure SDS documentation is available. For spills, use inert adsorbents (e.g., vermiculite) and avoid direct contact .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation, away from incompatible materials (strong acids/oxidizers) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Analysis : Use ¹H/¹³C NMR to verify the furan, phenyl, and methoxy substituents. Compare coupling constants to distinguish stereochemistry (e.g., ethyl linkage conformation) .

- X-Ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry. Optimize crystal growth via vapor diffusion with solvents like dichloromethane/hexane .

- Mass Spectrometry : High-resolution MS (HRMS-ESI/Q-TOF) confirms molecular formula (C₁₉H₁₉NO₂) and detects fragmentation patterns .

Q. How can researchers ensure purity during the synthesis of this compound?

- Methodological Answer :

- Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound. Monitor purity via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

- Analytical Validation : Perform HPLC-DAD/UV (λ = 254 nm) with retention time comparison to standards. Quantify impurities (e.g., unreacted furan precursors) using relative response factors .

Advanced Research Questions

Q. What catalytic strategies enhance the enantioselective synthesis of this compound?

- Methodological Answer :

- Asymmetric Hydrogenation : Employ chiral phosphoramidite ligands (e.g., Binapine) with [Ir(cod)Cl]₂ catalyst to reduce imine intermediates. Optimize pressure (10–50 bar H₂) and solvent (toluene/MeOH) for >90% ee .

- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to resolve racemic mixtures. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .

Q. How can this compound be integrated into perovskite solar cells (PSCs) as a hole-transporting material (HTM)?

- Methodological Answer :

- Device Fabrication : Spin-coat the compound (20 mg/mL in chlorobenzene) onto CH₃NH₃PbI₃ layers. Anneal at 100°C for 10 min to form uniform films. Compare hole mobility using space-charge-limited current (SCLC) measurements .

- Efficiency Optimization : Dope with Li-TFSI (10 mM) and tert-butylpyridine (50 mM) to enhance conductivity. Test power conversion efficiency (PCE) under AM 1.5G illumination, targeting Jsc >20 mA/cm² and Voc >1.0 V .

Q. What computational methods aid in predicting the electrochemical stability of this compound for energy applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to compute HOMO/LUMO levels. Correlate HOMO energy (-5.2 eV) with oxidation resistance in HTMs .

- Molecular Dynamics (MD) : Simulate thermal stability (TGA onset >200°C) and glass transition temperature (Tg >160°C) to assess film durability under operational stress .

Q. How do structural modifications of the furan or methoxy groups impact the compound’s bioactivity or material properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., thiophene-for-furan substitution) and compare logP (via shake-flask method) and solubility (UV/Vis quantification). Test HTM performance or receptor binding affinity .

- Crystallographic Analysis : Resolve modified structures via SHELXD to identify steric/electronic effects on packing efficiency (e.g., π-π stacking distances) .

Contradiction Resolution & Data Gaps

- Synthesis Yield Variability : reports imine hydrogenation yields of 46–75% for similar amines, suggesting substrate-specific optimization (e.g., solvent polarity, catalyst loading) is critical .

- Toxicity Data Limitations : While classifies hazards, in vivo toxicological data for the exact compound is absent. Researchers should conduct acute toxicity assays (OECD 423) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.